Cas no 1823442-30-3 (3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid)

3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Indolizinecarboxylic acid, 3-ethyl-5,6,7,8-tetrahydro-
- 3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
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- インチ: 1S/C11H15NO2/c1-2-8-7-9(11(13)14)10-5-3-4-6-12(8)10/h7H,2-6H2,1H3,(H,13,14)
- InChIKey: IINGPYKQMVQMIV-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=C2N(CCCC2)C(CC)=C1
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-500.0mg |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 500.0mg |
¥3198.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-100.0mg |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 100.0mg |
¥1199.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-1.0g |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 1.0g |
¥4794.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-250.0mg |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 250.0mg |
¥1919.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-250MG |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 250MG |
¥ 1,920.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-5G |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 5g |
¥ 14,394.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-10G |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 10g |
¥ 23,991.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-100MG |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 100MG |
¥ 1,201.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-1G |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 1g |
¥ 4,798.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7343-250mg |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
1823442-30-3 | 95% | 250mg |
¥1919.0 | 2024-04-23 |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acidに関する追加情報
3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid: A Comprehensive Overview
3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid (CAS No. 1823442-30-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indolizine derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of 3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid is characterized by a bicyclic framework with a carboxylic acid group at position 1 and an ethyl substituent at position 3. This unique structural arrangement contributes to its distinctive chemical properties and biological activity.
The synthesis of 3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid involves a series of well-defined organic reactions. Researchers have employed various methodologies to construct the indolizine core, including cyclization reactions and hydrogenation processes. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples of this compound, which is crucial for studying its stereochemical effects on biological activity. The development of efficient synthetic routes has significantly enhanced the accessibility of this compound for further research and potential commercial applications.
One of the most intriguing aspects of 3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid is its pharmacological profile. Studies have demonstrated that this compound exhibits potent activity against various targets in vitro and in vivo models. For instance, it has shown promising results as a modulator of ion channels and receptors involved in pain signaling pathways. Recent research has highlighted its potential as a candidate for the treatment of chronic pain conditions such as neuropathic pain and inflammatory pain. Additionally, preclinical studies suggest that this compound may possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The structural versatility of 3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid has also made it an attractive scaffold for drug design. By modifying the substituents at positions 3 and 1, researchers can fine-tune the compound's pharmacokinetic properties and bioavailability. For example, introducing lipophilic groups such as ethyl or methyl substituents can enhance membrane permeability and improve absorption in vivo. Conversely, polar substituents can increase water solubility and reduce systemic toxicity. These modifications are critical for optimizing the compound's performance in therapeutic applications.
Recent advancements in computational chemistry have further elucidated the molecular interactions between 3-Ethyl-5,6,7,8-Tetrahydroindolizine-1-Carboxylic Acid and its biological targets. Molecular docking studies have revealed key residues within target proteins that are critical for binding affinity and selectivity. These insights have guided medicinal chemists in designing analogs with improved potency and specificity. Furthermore, machine learning algorithms have been employed to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound based on its structural features.
In terms of therapeutic applications, 3-Ethyl-5
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